

Spectroscopic and Spectrometric Elucidation of 5-Cyclopropylthiazol-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	5-Cyclopropylthiazol-2-ol	
Cat. No.:	B15045055	Get Quote

Introduction

5-Cyclopropylthiazol-2-ol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique structural combination of a thiazole ring, a hydroxyl group, and a cyclopropyl moiety. The thiazole ring is a common scaffold in many biologically active molecules, and the cyclopropyl group can impart unique conformational rigidity and metabolic stability. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for understanding its chemical behavior.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Cyclopropylthiazol-2-ol**. It also outlines detailed experimental protocols for acquiring such data, aimed at researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

While a definitive experimental dataset for **5-Cyclopropylthiazol-2-ol** is not publicly available, its spectroscopic features can be predicted based on the chemical structure and established principles of spectroscopy. These predictions serve as a benchmark for the analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **5-Cyclopropylthiazol-2-ol**, both ¹H and ¹³C NMR are crucial for structural confirmation.

Table 1: Predicted ¹H NMR Data for **5-Cyclopropylthiazol-2-ol** (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 0.6 - 0.8	Multiplet	2H	Cyclopropyl CH2
~ 0.9 - 1.1	Multiplet	2H	Cyclopropyl CH₂
~ 1.5 - 1.7	Multiplet	1H	Cyclopropyl CH
~ 6.8	Singlet	1H	Thiazole C4-H
~ 10.0 - 12.0	Broad Singlet	1H	Thiazole OH

Table 2: Predicted ¹³C NMR Data for **5-Cyclopropylthiazol-2-ol** (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~ 5 - 10	Cyclopropyl CH₂
~ 10 - 15	Cyclopropyl CH
~ 115 - 120	Thiazole C5
~ 130 - 135	Thiazole C4
~ 165 - 170	Thiazole C2 (C-OH)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 5-Cyclopropylthiazol-2-ol

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3200 - 3400	Broad, Strong	О-Н	Stretching
3000 - 3100	Medium	C-H (Aromatic/Vinyl)	Stretching
2850 - 3000	Medium	C-H (Aliphatic)	Stretching
1620 - 1680	Medium	C=N	Stretching
1500 - 1580	Medium	C=C	Stretching
1000 - 1050	Medium	C-O	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 5-Cyclopropylthiazol-2-ol

m/z	lon
[M]+•	Molecular Ion
[M-C₃H₅]+	Loss of cyclopropyl group
[M-OH]+	Loss of hydroxyl group

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for a solid organic compound like **5-Cyclopropylthiazol-2-ol**.

NMR Data Acquisition

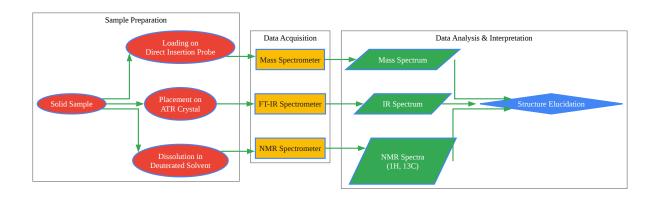
- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₀) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the desired nuclei (¹H and ¹³C).
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm, centered around 7 ppm.
 - Use a 30-45 degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm, centered around 100 ppm.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the relaxation delay to 2-5 seconds.

- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
- Process the data similarly to the ¹H NMR spectrum.

IR Data Acquisition (Attenuated Total Reflectance - ATR)

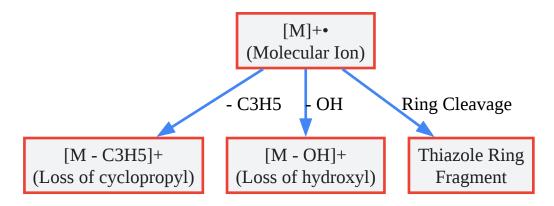
- Sample Preparation:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum. The instrument will automatically subtract the background.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected over a range of 4000-400 cm^{−1}.


Mass Spectrometry Data Acquisition (Electron Ionization - EI)

- Sample Introduction:
 - For a volatile solid, a direct insertion probe can be used. A small amount of sample is
 placed in a capillary tube at the end of the probe.
 - The probe is inserted into the ion source, and the sample is heated to induce vaporization.
- Ionization:
 - The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

- This causes ionization and fragmentation of the molecules.
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-offlight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations Workflow for Spectroscopic Analysis



Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of a solid organic compound.

Key Fragmentation Pathways for 5-Cyclopropylthiazol-2- ol in MS

Click to download full resolution via product page

Caption: Predicted key fragmentation pathways in mass spectrometry.

Characteristic IR Absorption Bands

Click to download full resolution via product page

Caption: Key functional groups and their characteristic IR absorption regions.

 To cite this document: BenchChem. [Spectroscopic and Spectrometric Elucidation of 5-Cyclopropylthiazol-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15045055#spectroscopic-data-for-5cyclopropylthiazol-2-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com